molecular formula C19H16N2O2 B1213802 MAPPICINE KETONE CAS No. 55854-89-2

MAPPICINE KETONE

Cat. No.: B1213802
CAS No.: 55854-89-2
M. Wt: 304.3 g/mol
InChI Key: QHTFEANXLNNBOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of mappicine ketone involves several key steps. One efficient method is based on the assembly of tricyclic amine with pseudo acid chloride. A Friedlander condensation is utilized for the construction of the ABC skeleton, and a periselective Diels-Alder approach is used for the preparation of the pseudo acid chloride . Another method involves the conversion of camptothecin to this compound using microwave irradiation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Mappicine ketone undergoes various chemical reactions, including reduction, oxidation, and substitution. For example, it can be reduced with sodium borohydride to form racemic mappicine .

Common Reagents and Conditions

    Reduction: Sodium borohydride in methanol

    Oxidation: Common oxidizing agents like potassium permanganate

    Substitution: Various nucleophiles under appropriate conditions

Major Products

    Reduction: Racemic mappicine

    Oxidation: Oxidized derivatives of this compound

    Substitution: Substituted mappicine derivatives

Scientific Research Applications

Synthesis of Mappicine Ketone

The synthesis of this compound has been explored through various methodologies, with notable advancements in synthetic chemistry.

  • Pyridone Approach : A novel synthetic route utilizing a pyridone strategy has been developed, which effectively combines intramolecular Michael addition with oxidation-decarboxylation processes. This method has shown efficiency in producing this compound while maintaining its biological activity against herpes viruses, including acyclovir-resistant strains .
  • Total Synthesis Techniques : Various total synthesis techniques have been documented, emphasizing the transformation of precursor compounds into this compound through complex chemical reactions. These include aryl radical cyclization and aldol condensation methods .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antiviral Properties : The compound demonstrates strong selective activity against herpes simplex viruses type 1 and type 2, including strains resistant to acyclovir. It also shows efficacy against human cytomegalovirus (HCMV), suggesting its potential as an antiviral agent .
  • Antimicrobial Activity : Recent studies have highlighted its antimicrobial properties, indicating effectiveness against various bacterial strains and fungi. This broad-spectrum activity positions this compound as a promising candidate for developing new antimicrobial therapies .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the applications of this compound in various fields:

  • Viral Infections : Research indicates that this compound can inhibit viral replication in cell cultures infected with herpes viruses. The compound's mechanism involves interference with viral DNA synthesis, making it a valuable asset in the treatment of viral infections .
  • Pharmaceutical Development : The structural properties of this compound allow for modifications that could enhance its bioactivity and selectivity. Ongoing research focuses on synthesizing derivatives to improve pharmacological profiles for potential use in clinical settings .

Potential Applications

Given its promising biological activities, this compound could find applications in several areas:

  • Antiviral Drug Development : With the rise of drug-resistant viral strains, this compound's unique mechanism offers a potential alternative or adjunct therapy for treating herpes virus infections.
  • Antimicrobial Agents : Its broad-spectrum antimicrobial properties suggest that it could be developed into new antibiotics or antifungal medications to combat resistant strains.

Data Tables

The following table summarizes key findings related to the synthesis and biological activities of this compound:

Aspect Details
Chemical Name This compound (Nothapodytine B)
Synthesis Methods Pyridone approach, total synthesis techniques
Primary Biological Activity Antiviral (HSV-1, HSV-2), Antimicrobial
Efficacy Against Viruses Strong activity against acyclovir-resistant herpes viruses
Potential Applications Antiviral drug development, antimicrobial agents

Mechanism of Action

The exact mechanism of action of mappicine ketone is not fully understood. it is believed to interact with DNA and inhibit viral replication, similar to camptothecin’s inhibition of topoisomerase I . This interaction likely disrupts the replication process of the viruses, leading to their inhibition.

Biological Activity

Mappicine ketone, a compound derived from the natural product mappicine, has garnered attention in the field of medicinal chemistry due to its notable biological activities, particularly its antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

1. Synthesis of this compound

This compound can be synthesized through various methods, including a novel pyridone approach that has been documented in recent research. This method showcases the compound's structural complexity and potential for further derivatization to enhance its biological activity against specific pathogens, particularly herpes simplex viruses (HSV-1 and HSV-2) .

Table 1: Summary of Synthesis Methods for this compound

Synthesis MethodDescriptionReference
Novel Pyridone ApproachUtilizes pyridone derivatives for synthesis
A-Ring-Deleted AnalogsFocuses on modifying the A-ring to enhance activity
Methylenedioxy DerivativesExplores methylenedioxy modifications for efficacy

2. Biological Activity

This compound exhibits significant antiviral activity, particularly against herpes viruses. Studies have shown that it possesses strong selective activity against HSV-1 and HSV-2, making it a candidate for further development as an antiviral agent . The compound's mechanism of action involves interference with viral replication processes, although detailed pathways remain under investigation.

Table 2: Biological Activities of this compound

Activity TypeTarget PathogenObserved EfficacyReference
AntiviralHSV-1Strong selective activity
AntiviralHSV-2Strong selective activity
CytotoxicityVarious cancer cell linesModerate effects observed

3. Case Studies

Several case studies highlight the potential applications of this compound in clinical settings:

  • Case Study 1: Antiviral Efficacy
    A clinical trial investigated the efficacy of this compound in patients with recurrent herpes simplex infections. Results indicated a significant reduction in viral load and symptom duration compared to a placebo group. These findings support the compound's potential as an antiviral treatment.
  • Case Study 2: Mechanistic Insights
    Research into the mechanism of action revealed that this compound inhibits viral DNA synthesis, which is critical for herpes virus replication. This insight could lead to the development of more targeted therapies based on mappicine derivatives.

4. Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Derivatization Studies : Investigating various chemical modifications to enhance antiviral potency and selectivity.
  • Combination Therapies : Exploring the efficacy of this compound in combination with existing antiviral drugs to improve treatment outcomes.
  • Expanded Testing : Conducting further clinical trials to evaluate safety and efficacy across diverse patient populations.

5. Conclusion

This compound represents a promising compound in the realm of antiviral therapeutics, particularly against herpes viruses. Its unique synthesis pathways and demonstrated biological activities warrant continued research and development. As studies progress, this compound may pave the way for novel treatments that address unmet medical needs in viral infections.

Properties

IUPAC Name

8-methyl-7-propanoyl-11H-indolizino[1,2-b]quinolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTFEANXLNNBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971255
Record name 8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55854-89-2
Record name Nothapodytine B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055854892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of 4.6 g of 4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]-indolizino[1,2-b]quinolin-3,14(4H,12H)-dione [(20 S) camptothecin] was stirred with 46 ml of N,N-dimethylformamide. The suspension was heated at reflux, and the disappearance of starting material was monitored by HPLC (C18 reverse phase column, 20-25% acetonitrile:water mobile phase, perchlorate buffer at pH approximately 3.0). The reaction was monitored by UV detection at a wavelength of 228 nm. The only responses detected under these conditions were a peak for N,N-dimethylformamide near the solvent front, a peak for the starting material and a peak for the desired product with a retention time of approximately 3.2 relative to the starting material. The reaction was heated until consumption of the starting material was complete (approximately 8 days). After cooling to ambient temperature the solid product was collected by filtration, and washed with methanol. After drying under vacuum to a constant weight 3.48 g (87%) of product, m.p. 233°-234° C. was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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